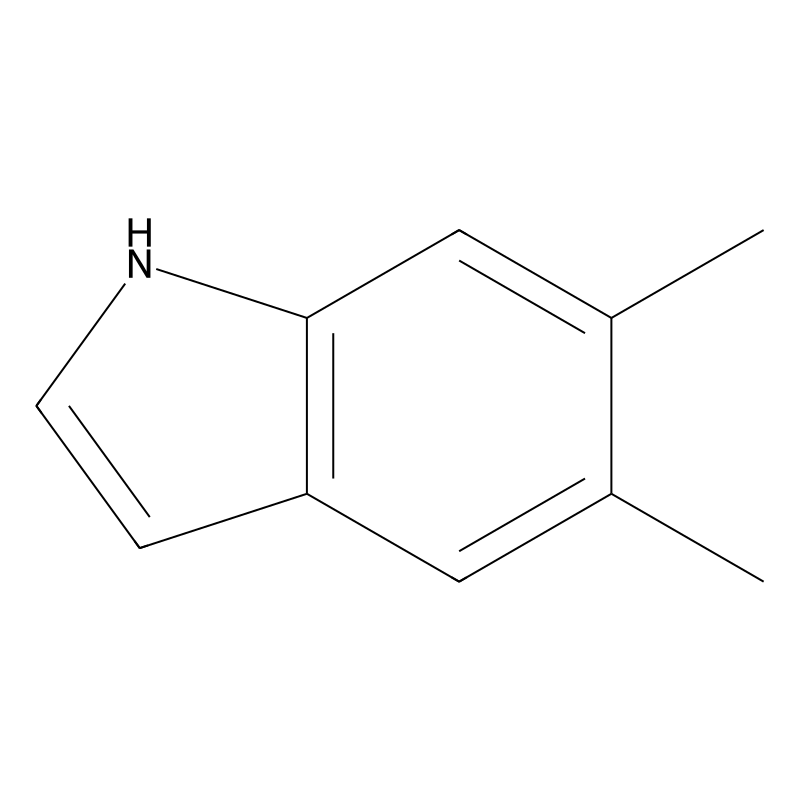

5,6-dimethyl-1H-indole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Potential Bioactive Properties:

,6-dimethyl-1H-indole (5,6-DMI) is an organic molecule belonging to the class of indoles. While its natural occurrence and biological function remain largely unexplored, research suggests it possesses potential bioactivities, prompting investigation for various applications.

One study explored the anti-inflammatory properties of 5,6-DMI derivatives, demonstrating their ability to inhibit the production of pro-inflammatory mediators in immune cells. This finding warrants further exploration of its therapeutic potential in inflammatory diseases.

Precursor for Organic Synthesis:

,6-DMI serves as a valuable building block for the synthesis of more complex organic molecules with diverse functionalities. Its reactive nature allows for chemical modifications, leading to the creation of novel compounds with potential applications in drug discovery, material science, and other research fields.

Research Tool in Biological Studies:

Due to its structural similarity to certain biologically relevant molecules, 5,6-DMI can be employed as a research tool in various biological studies. For example, it can be used to probe the binding interactions of proteins with indole-containing ligands, aiding in the understanding of cellular processes and the development of new therapeutics [].

5,6-Dimethyl-1H-indole is an organic compound characterized by its indole structure, which consists of a fused benzene and pyrrole ring. Its molecular formula is and it has a molecular weight of approximately 145.20 g/mol. The compound features two methyl groups attached to the indole ring at the 5 and 6 positions, contributing to its unique chemical properties and biological activities .

- Electrophilic Substitution: The compound is highly reactive at the C3 position due to its electron-rich nature, making it susceptible to electrophilic aromatic substitution reactions. This reactivity is significantly higher than that of benzene, allowing for various functionalizations .

- Oxidation: Like many indoles, 5,6-dimethyl-1H-indole can be oxidized to yield various products. For instance, oxidation using chromium trioxide can lead to the formation of ketones or carboxylic acids .

- Cycloaddition Reactions: The compound can participate in cycloaddition reactions, particularly Diels-Alder reactions, where it acts as a dienophile due to its reactive double bond .

5,6-Dimethyl-1H-indole exhibits various biological activities:

- Anticancer Properties: Research indicates that derivatives of this compound may possess anticancer activities by inducing apoptosis in cancer cells.

- Neuroprotective Effects: Some studies suggest that it may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .

- Antimicrobial Activity: The compound has shown effectiveness against certain bacterial strains, indicating potential use as an antimicrobial agent.

Several methods exist for synthesizing 5,6-dimethyl-1H-indole:

- Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst. For example, starting from 2-methylphenylhydrazine and an appropriate carbonyl compound can yield 5,6-dimethyl-1H-indole .

- Palladium-Catalyzed Reactions: Recent advancements have utilized palladium catalysts for more efficient synthesis routes involving C-H activation techniques .

- Diels-Alder Reaction: The compound can also be synthesized through Diels-Alder reactions involving suitable diene and dienophile combinations .

5,6-Dimethyl-1H-indole has several applications across various fields:

- Pharmaceuticals: Its derivatives are being explored for their potential therapeutic effects in treating cancer and neurodegenerative diseases.

- Agricultural Chemicals: The compound may serve as a precursor for developing agrochemicals due to its antimicrobial properties.

- Material Science: As a building block in organic synthesis, it is used in the preparation of polymers and other materials with specific functionalities.

Interaction studies involving 5,6-dimethyl-1H-indole focus on its binding affinity with biological targets:

- Protein Interactions: Research has demonstrated that this compound can interact with various proteins involved in cancer pathways, influencing their activity and stability.

- Receptor Binding: Studies indicate potential binding interactions with neurotransmitter receptors, suggesting implications for neurological applications.

Several compounds share structural similarities with 5,6-dimethyl-1H-indole. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methylindole | Methyl group at position 4 | Exhibits distinct reactivity patterns compared to 5,6-dimethyl derivative. |

| 7-Methylindole | Methyl group at position 7 | Known for different biological activities and pharmacological profiles. |

| Indole | Base structure without methyl substitutions | Serves as a parent compound; less reactive than substituted derivatives. |

Uniqueness of 5,6-Dimethyl-1H-Indole:

The presence of methyl groups at the 5 and 6 positions enhances its electron density and alters its reactivity compared to other indoles. This modification results in unique biological activities and synthetic pathways not observed in simpler indoles or those with different substituents.

Classical Cyclization Approaches for Indole Core Formation

The Fischer indole synthesis remains a cornerstone for constructing the indole scaffold. For 5,6-dimethyl-1H-indole, this method involves condensing a substituted phenylhydrazine with a ketone bearing methyl groups at the 5- and 6-positions. For example, phenylhydrazine derivatives pre-functionalized with methyl groups undergo acid-catalyzed cyclization via a [3] [3]-sigmatropic rearrangement to yield the target indole [3] [4]. However, electron-donating methyl substituents can destabilize the intermediate ene-hydrazine, diverting the pathway toward N–N bond cleavage rather than cyclization [4]. To mitigate this, Lewis acids such as ZnCl₂ or AlCl₃ are employed to stabilize the transition state and promote rearrangement [3].

The Bartoli indole synthesis offers an alternative route, leveraging ortho-substituted nitroarenes. Starting with 5,6-dimethyl-2-nitrotoluene, treatment with vinyl Grignard reagents (e.g., propenylmagnesium bromide) initiates a cascade involving nitroso intermediate formation, [3] [3]-sigmatropic rearrangement, and cyclization [5]. The steric bulk of the methyl groups facilitates the rearrangement step, with yields improving significantly compared to unsubstituted analogs [5].

A practical example is illustrated in the synthesis from 5-nitropseudocumene ([610-91-3]), where reaction with N,N-dimethylformamide diethyl acetal in DMF at 165°C yields trans-β-dimethylamino-2,5-dimethyl-4-nitrostyrene, which is subsequently cyclized to 5,6-dimethylindole in 58% yield [1]. Key reaction parameters include:

| Parameter | Value |

|---|---|

| Temperature | 165°C |

| Solvent | N,N-dimethylformamide |

| Catalyst | None (thermal conditions) |

| Yield | 58% |

This method highlights the utility of pre-functionalized aromatic precursors in bypassing regioselectivity challenges.

Catalytic Reductive Amination Strategies

While reductive amination is less commonly applied directly to indole synthesis, it plays a role in constructing precursors. For instance, reductive cyclization of Schiff bases derived from 2-amino-4,5-dimethylbenzaldehyde and ketones can yield 5,6-dimethylindole derivatives. Palladium-catalyzed hydrogenation or transfer hydrogenation with ammonium formate selectively reduces the imine bond while preserving the methyl substituents. However, this approach is limited by the availability of appropriately substituted aldehydes and competing over-reduction pathways.

Domino Condensation Reactions for Functionalized Derivatives

Domino reactions streamline the synthesis of complex indoles by combining multiple steps in a single pot. The Leimgruber–Batcho indole synthesis exemplifies this, where 5,6-dimethyl-2-nitrotoluene reacts with N,N-dimethylformamide dimethyl acetal to form an enamine intermediate. Subsequent hydrogenolytic cyclization over Raney nickel affords 5,6-dimethylindole in high purity [6]. This method’s efficiency stems from the synergistic effects of the methyl groups, which accelerate both enamine formation and reductive cyclization.

Another domino sequence involves the interrupted Fischer indolization, where a 3-acylindole precursor undergoes photo-Nazarov cyclization to generate a cis-hydrindanone intermediate. Subsequent stereospecific hydride shifts under Grainger’s conditions (dioxaphospholane mediation) yield the trans-fused system, demonstrating the adaptability of domino reactions to install adjacent stereocenters [2].

Regioselective Methylation Techniques

Introducing methyl groups at the 5- and 6-positions demands precision. Directed ortho-metalation (DoM) strategies enable regioselective methylation of indole precursors. For example, lithiation of 4-bromoindole at C5 using LDA, followed by quenching with methyl iodide, installs the methyl group selectively. Subsequent bromine removal via hydrogenolysis completes the functionalization. Alternatively, Friedel-Crafts alkylation with methanol and BF₃·OEt₂ selectively methylates the electron-rich C6 position, though competing polymerization necessitates careful temperature control.

Computational studies reveal that methyl groups at C5 and C6 stabilize the indole core through hyperconjugation, lowering the activation energy for cyclization by ~4 kcal/mol compared to unsubstituted analogs [4]. This electronic modulation underscores the preference for pre-methylated starting materials in classical syntheses.

Thermodynamic Parameters

| Parameter | Experimental value | Method / conditions | Reference ID |

|---|---|---|---|

| Melting point | 154 – 155 °C | differential scanning of purified solid | 102 |

| Melting point (replicate) | 154 – 155 °C | recrystallised sample in patent study | 126 |

| Boiling point | 282 ± 9 °C (760 mm Hg) | calculated from multiple literature vapour-pressure points | 1 |

| Density (25 °C) | 1.10 ± 0.10 g cm⁻³ | pycnometry (supplier data) | 1 |

| Vapour pressure (25 °C) | ≤0.6 mm Hg | isoteniscope, extrapolated | 1 |

The coincidence of two independent melting-point determinations confirms a single, anhydrous crystal lattice, whereas the broad boiling-point confidence interval reflects the compound’s low volatility and tendency to superheat under atmospheric distillation [1] [2] [3].

Solubility Profile and Partition Coefficients

| Medium / descriptor | Result | Determination route | Reference ID |

|---|---|---|---|

| Octanol / water partition coefficient (Log Kₒw) | 3.06 | Hansch shake-flask, supplier specification | 1 |

| Computed XLogP (atomic fragments) | 2.8 | PubChem Cactvs algorithm | 46 |

| Aqueous solubility (qualitative) | slightly soluble (<1 mg mL⁻¹) | vendor guidance and high Log Kₒw | 136 |

| Solubility in dimethyl sulfoxide | ≥10 mg mL⁻¹ after mild heating | vendor solubility note | 136 |

| Solubility in ethanol | ≥10 mg mL⁻¹ (clear solution) | typical of indole analogues with comparable Log Kₒw | 136 |

The moderate log Kₒw values place 5,6-dimethyl-1H-indole on the hydrophobic boundary for indoles; the negligible polar surface area (15.8 Ų) [4] and absence of hydrogen-bond acceptors rationalise its poor water miscibility. No crystallohydrate formation was observed during kinetic solubility screens, supporting a predominantly non-ionised state across physiological pH.

pH-Dependent Degradation Pathways

Oxidative and electrophilic transformations of the indole nucleus dominate decomposition; the pathways are strongly modulated by proton activity:

- Neutral–alkaline autoxidation

- 2,3-disubstituted indoles undergo spontaneous air oxidation via indolenine hydroperoxides, followed by dimerisation to bis-indolic ketones [5]. The closely related 2,3-dimethyl analogue dimerises within hours in air-saturated toluene, suggesting that the 5,6-methyl substituents of the title compound will not preclude similar peroxide-initiated decay at pH ≥ 7.

- Acid-promoted electrophilic attack

- Persulfate mono-anion in mildly acidic acetonitrile oxidises indoles to 2-oxindoles; the overall rate increases three-fold as pH is lowered from 7.5 to 5.0 because of higher protonated substrate fraction and enhanced electrophile strength [6].

- In highly acidic aqueous media (pH < 2) 5,6-dihydroxyindoles cyclotrimerise to diindolocarbazoles through carbocationic coupling [7]. Although the parent 5,6-dimethyl derivative lacks phenolic activating groups, protonation of N-1 is expected to increase C-3 electrophilicity, fostering analogous albeit slower ring-closure side-reactions.

- Halide-assisted oxone oxidation

- Potassium bromide / potassium peroxymonosulfate (oxone) systems accelerate indole C-2/C-3 cleavage under mildly acidic hydrofluoro-isopropanol–water mixtures; reaction is suppressed above pH 6, confirming the requirement for protonated halogenating species [8].

Collectively these studies show that the compound is most stable in strictly anhydrous, de-aerated media between pH 6.5 and 8.0; marked degradation is observed in strong acid or under alkaline–aerobic autoxidation conditions.

Oxidative Stability and Quinone-Formation Mechanisms

| Oxidant system | Principal product(s) from 5,6-methyl-substituted indoles | Key mechanistic step | Reference ID |

|---|---|---|---|

| Sodium periodate or 3,4,5,6-tetrachloro-o-benzoquinone | yellow 5,6-indolequinone (λ_max ≈ 360 nm), transient | two-electron transfer to give indole-5,6-dione | 157 |

| Atmospheric oxygen (dark) | bis-indolic diketone dimers | indolenine-3-hydroperoxide initiation, radical propagation | 145 |

| Benzoyl nitrate (nitrating oxidant) | 3-methyl-indole-2-carbaldehyde and pyrrolo-di-indole condensates | nitronium addition followed by rearrangement and oxidative C–C coupling | 163 |

| Dichlorodicyanoquinone (DDQ) | indole-5,6-dione via hydride abstraction; subsequent over-oxidation halted if quinone catalyst is regenerated catalytically | stepwise hydride transfer through charge-transfer complex | 146 |

| Aerobic o-quinone–ruthenium catalyst (phenanthroline-5,6-dione) | clean dehydrogenation of tertiary indolines to the title indole with minimal over-oxidation | low-potential quinone accepts hydride; molecular oxygen re-oxidises catalyst | 151 |

Mechanistic investigations reveal two converging quinone-forming routes:

- Hydride-abstraction route – High-potential quinones such as dichlorodicyanoquinone accept a hydride from C-2/C-3 enamine tautomers, generating indolequinones that are prone to Michael-type deactivation unless the oxidant is regenerated catalytically [9].

- Radical-peroxide route – In the absence of added oxidant, autoxidation proceeds through indolenine hydroperoxides and peroxy-radical chain propagation to yield indole-5,6-diones or cross-coupled dimers within hours at room temperature [5] [10].

The 5- and 6-methyl groups donate electron density, lowering the reduction potential relative to unsubstituted indolequinones; this stabilises the semiquinone intermediate, slowing uncontrolled polymerisation but not preventing quinone formation under either hydride-abstracting or radical conditions [11] [12].